molecular formula C12H14N2O3S B512602 1-(4-Ethoxyphenyl)sulfonyl-2-methylimidazole CAS No. 333311-21-0

1-(4-Ethoxyphenyl)sulfonyl-2-methylimidazole

Cat. No.: B512602
CAS No.: 333311-21-0
M. Wt: 266.32g/mol
InChI Key: VZYQSRPNYPIHIT-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)sulfonyl-2-methylimidazole is a synthetic organic compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxyphenyl)sulfonyl-2-methylimidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-ethoxybenzenesulfonyl chloride with 2-methylimidazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxyphenyl)sulfonyl-2-methylimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Ethoxyphenyl)sulfonyl-2-methylimidazole has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)sulfonyl-2-methylimidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)sulfonyl-2-methylimidazole
  • 1-(4-Chlorophenyl)sulfonyl-2-methylimidazole
  • 1-(4-Nitrophenyl)sulfonyl-2-methylimidazole

Uniqueness

1-(4-Ethoxyphenyl)sulfonyl-2-methylimidazole is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity compared to its analogs. The ethoxy group can also affect the compound’s electronic properties, making it a valuable molecule for specific applications .

Properties

IUPAC Name

1-(4-ethoxyphenyl)sulfonyl-2-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-3-17-11-4-6-12(7-5-11)18(15,16)14-9-8-13-10(14)2/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZYQSRPNYPIHIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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